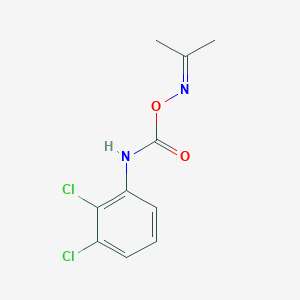

O-(N-(2,3-Dichlorophenyl)carbamoyl)acetone oxime

Descripción

Propiedades

Número CAS |

18699-09-7 |

|---|---|

Fórmula molecular |

C10H10Cl2N2O2 |

Peso molecular |

261.10 g/mol |

Nombre IUPAC |

(propan-2-ylideneamino) N-(2,3-dichlorophenyl)carbamate |

InChI |

InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-8-5-3-4-7(11)9(8)12/h3-5H,1-2H3,(H,13,15) |

Clave InChI |

TYBCNNOQGIIQPO-UHFFFAOYSA-N |

SMILES canónico |

CC(=NOC(=O)NC1=C(C(=CC=C1)Cl)Cl)C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de O-(N-(2,3-Diclorofenil)carbamoil)acetona oxima típicamente implica la reacción de isocianato de 2,3-diclorofenilo con acetona oxima. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el cloruro de hidrógeno formado durante la reacción . Las condiciones de reacción a menudo incluyen un solvente como diclorometano y se llevan a cabo a temperatura ambiente para garantizar un rendimiento y una pureza óptimos.

Análisis De Reacciones Químicas

O-(N-(2,3-Diclorofenil)carbamoil)acetona oxima experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar los derivados de nitroso correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo oxima en un grupo amina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

O-(N-(2,3-Diclorofenil)carbamoil)acetona oxima tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antibacterianas y antifúngicas.

Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades causadas por infecciones bacterianas y fúngicas.

Mecanismo De Acción

El mecanismo de acción de O-(N-(2,3-Diclorofenil)carbamoil)acetona oxima implica su interacción con objetivos moleculares específicos. Uno de los principales objetivos es la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina en el sistema nervioso . Al inhibir esta enzima, el compuesto puede aumentar los niveles de acetilcolina, lo que lleva a una mayor neurotransmisión. Este mecanismo es similar al de otros compuestos basados en oximas utilizados como antídotos para el envenenamiento por organofosforados .

Comparación Con Compuestos Similares

O-(N-(2,3-Diclorofenil)carbamoil)acetona oxima se puede comparar con otros compuestos similares, tales como:

O-(N-(3,4-Diclorofenil)carbamoil)acetona oxima: Este compuesto tiene una estructura similar pero difiere en la posición de los átomos de cloro en el anillo fenilo.

O-(N-(2,4-Diclorofenil)carbamoil)acetona oxima: Otro isómero estructural con diferentes posiciones de átomos de cloro.

Acetona O-((2,5-diclorofenil)sulfonil) oxima: Este compuesto tiene un grupo sulfonilo en lugar de un grupo carbamoilo, lo que lleva a diferentes propiedades químicas y aplicaciones.

La singularidad de O-(N-(2,3-Diclorofenil)carbamoil)acetona oxima radica en su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.